Diazipine

Catalog No.
S601950
CAS No.
135330-18-6
M.F
C29H26F6N4O5
M. Wt
624.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazipine

CAS Number

135330-18-6

Product Name

Diazipine

IUPAC Name

3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C29H26F6N4O5

Molecular Weight

624.5 g/mol

InChI

InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40)

InChI Key

COWCYVIILYJAMO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C

Synonyms

diazipine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C

Description

The exact mass of the compound Diazipine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

Diazepines are extensively studied for their potential therapeutic applications. Many well-known drugs belong to this class, including:

  • Benzodiazepines: These act on the central nervous system and are commonly prescribed for anxiety, insomnia, and seizures [].
  • Triazolodiazepines: This subclass includes drugs like alprazolam (Xanax) with similar uses to benzodiazepines.

Current research explores novel diazepine derivatives for various therapeutic targets. These include:

  • Anticancer properties: Studies investigate the potential of diazepines to inhibit cancer cell growth and proliferation [].
  • Antiviral and antibacterial activity: Research explores diazepines as broad-spectrum agents against various viruses and bacteria [].
  • Neurological disorders: Diazepine derivatives are being investigated for their potential role in managing neurodegenerative diseases like Alzheimer's and Parkinson's [].
Note

Mechanism of Action

Understanding how diazepines interact with biological systems is crucial for drug development. Research focuses on elucidating their mechanism of action at the molecular level. This includes studying how they bind to specific receptors or enzymes in the body and how this interaction triggers a therapeutic effect.

For example, benzodiazepines act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a calming effect [].

Deciphering the mechanism of action allows researchers to design more targeted and effective diazepine-based drugs with fewer side effects.

Advantages and Limitations for Lab Experiments

Diazepines offer several advantages for laboratory research:

  • Structural diversity: The diazepine core structure can be modified with various functional groups, allowing scientists to create libraries of compounds with diverse properties [].
  • Bioavailability: Some diazepines exhibit good absorption and distribution within the body, making them suitable for in vivo studies.
  • Metabolic instability: Certain diazepines can be rapidly broken down by the body, making it challenging to study their long-term effects.
  • Toxicity: Some diazepine derivatives can exhibit unintended side effects, requiring careful evaluation before therapeutic use.

By understanding these advantages and limitations, researchers can leverage diazepines effectively in pre-clinical studies.

Further Research Directions

Diazepine research is a dynamic field with ongoing efforts to:

  • Develop novel diazepine derivatives with improved potency and selectivity for specific targets.
  • Refine the understanding of their mechanism of action to optimize drug design strategies.
  • Overcome limitations related to metabolism and toxicity to create safer and more effective therapeutic agents.

Diazepine refers to a class of compounds characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The most well-known member of this class is diazepam, which is a benzodiazepine used primarily for its anxiolytic, sedative, and muscle relaxant properties. The chemical formula for diazepam is C16H13ClN2OC_{16}H_{13}ClN_{2}O, and it features a fused benzene and diazepine ring structure, which is integral to its pharmacological activity. Diazepam acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system .

  • Formation of the Benzodiazepine Core: The process typically begins with the condensation of 2-amino-5-chlorobenzophenone with glycine ester, resulting in an intermediate compound.
  • Cyclization: This intermediate undergoes cyclization to form the benzodiazepine structure.
  • Final Product Formation: The complete reaction can be summarized as follows:
    2 Amino 5 chlorobenzophenone Glycine esterBenzodiazepine intermediateDiazepam\text{2 Amino 5 chlorobenzophenone Glycine ester}\rightarrow \text{Benzodiazepine intermediate}\rightarrow \text{Diazepam}

These reactions involve multiple steps, including condensation and substitution reactions, to introduce functional groups into the benzodiazepine core .

Diazepam exhibits a range of biological activities primarily due to its interaction with the GABA_A receptor. Its mechanism of action includes:

  • Anxiolytic Effects: By enhancing GABAergic transmission, diazepam reduces anxiety levels.
  • Sedative Properties: It induces sedation and relaxation, making it useful for treating insomnia.
  • Muscle Relaxation: Diazepam acts on spinal cord pathways to reduce muscle spasms.
  • Anticonvulsant Effects: It is effective in managing certain types of seizures due to its ability to stabilize neuronal excitability .

The synthesis of diazepam can be achieved through various methods, but the most common involves the following steps:

  • Starting Materials: The reaction typically starts with 2-amino-5-chlorobenzophenone and glycine ester.
  • Intermediate Formation: These reactants undergo condensation to form an intermediate benzodiazepine compound.
  • Cyclization and Purification: The intermediate is then cyclized, followed by purification processes to yield diazepam in its final form.

This synthetic route is favored due to its efficiency and ability to produce diazepam with high purity .

Diazepam has several clinical applications, including:

  • Management of Anxiety Disorders: It is commonly prescribed for generalized anxiety disorder and panic attacks.
  • Treatment of Muscle Spasms: Diazepam is effective in alleviating muscle tension and spasms.
  • Seizure Control: It is used as an adjunctive treatment for certain seizure disorders.
  • Sedation Before Medical Procedures: Diazepam can be administered preoperatively to induce sedation and amnesia .

Diazepam interacts with various drugs and substances, which can affect its efficacy and safety profile:

  • Cytochrome P450 Enzymes: Diazepam is metabolized primarily by CYP3A4 and CYP2C19 enzymes. Drugs that induce or inhibit these enzymes can significantly alter diazepam's metabolism, leading to increased or decreased drug levels in the body .
  • Other Medications: Co-administration with other central nervous system depressants (e.g., opioids) can enhance sedative effects, increasing the risk of respiratory depression .

Several compounds share structural similarities with diazepam, particularly within the benzodiazepine class. Here are some notable examples:

Compound NameChemical StructureUnique Features
LorazepamC15H10ClN3O2Shorter half-life; less lipophilic than diazepam
ClonazepamC15H10ClN3O4SLonger duration; used for seizure disorders
TemazepamC16H13ClN2OPrimarily used for insomnia; fewer active metabolites
AlprazolamC23H25ClN4Rapid onset; often used for panic disorders

These compounds exhibit varying pharmacokinetics and clinical applications while retaining a similar mechanism of action through GABA_A receptor modulation. Diazepam's unique position arises from its long half-life and extensive metabolic pathways that produce active metabolites such as desmethyldiazepam .

XLogP3

5.8

Dates

Modify: 2024-02-18

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